Enhanced Potency Against Wild-Type EGFR Compared to 6-Fluoro Regioisomer
In a direct comparison of regioisomers, 5-fluorobenzo[d]thiazole-2-carbonitrile demonstrated a 4.7-fold higher inhibitory potency against wild-type EGFR than its 6-fluoro positional isomer [1]. This quantifiable difference underscores the impact of fluorine positioning on target engagement and SAR optimization. The 6-fluoro isomer displayed an IC50 of 1.24 μM (1240 nM), while the 5-fluoro isomer achieved an IC50 of 264 nM under comparable cellular assay conditions [2].
| Evidence Dimension | Inhibition of wild-type EGFR in BaF/3 cells |
|---|---|
| Target Compound Data | IC50 = 264 nM |
| Comparator Or Baseline | 6-Fluorobenzo[d]thiazole-2-carbonitrile (IC50 = 1240 nM) |
| Quantified Difference | 4.7-fold improvement in potency |
| Conditions | Mouse BaF/3 cells expressing wild-type EGFR, cell growth inhibition assessed after 72 hrs by MTS assay |
Why This Matters
This quantitative potency advantage allows researchers to select the optimal regioisomer for EGFR inhibitor development, directly reducing the need for extensive analog synthesis and accelerating hit-to-lead timelines.
- [1] BindingDB. Entry BDBM50179513 (CHEMBL3814257) for 5-Fluorobenzo[d]thiazole-2-carbonitrile. Affinity Data: IC50 264 nM for wild-type EGFR in BaF/3 cells. View Source
- [2] BindingDB. Entry for 6-Fluorobenzo[d]thiazole-2-carbonitrile (comparator data). Affinity Data: IC50 1240 nM for wild-type EGFR. View Source
